molecular formula C13H15NS B13271293 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13271293
M. Wt: 217.33 g/mol
InChI Key: AOEQLFYQSWXJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is a chemical building block of significant interest in medicinal chemistry and materials science due to its hybrid aniline-thiophene structure. This scaffold is frequently explored in the design and synthesis of novel bioactive molecules. Compounds featuring aniline and thiophene moieties have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, antifungal, and antioxidant properties . The structural motif of a substituted aniline linked to a thiophene ring is a key feature in various pharmacological agents and is often investigated for its potential interaction with biological targets . In pharmaceutical research, this compound serves as a versatile precursor for developing new therapeutic candidates. The thiophene ring is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to favorable electronic properties and binding characteristics . Furthermore, the aniline component can be utilized to form Schiff base ligands, which are known to chelate metal ions and are studied for their catalytic, optical, and corrosion-inhibition properties . Researchers value this specific derivative for its potential application in creating more complex molecular architectures, such as fungicide candidates inspired by natural product modification . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-methyl-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-5-3-6-12(9-10)14-11(2)13-7-4-8-15-13/h3-9,11,14H,1-2H3

InChI Key

AOEQLFYQSWXJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=CC=CS2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N 1 Thiophen 2 Yl Ethyl 3 Methylaniline

Reaction Mechanisms Involving the Secondary Amine Functionality

The nitrogen atom of the secondary amine group is nucleophilic due to the presence of a lone pair of electrons, making it susceptible to reactions with a variety of electrophiles.

The secondary amine in N-[1-(Thiophen-2-YL)ethyl]-3-methylaniline can readily undergo N-alkylation and N-acylation, which are fundamental transformations in organic synthesis.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This is typically achieved by reacting the amine with alkylating agents such as alkyl halides in the presence of a base. researchgate.net The base deprotonates the amine, increasing its nucleophilicity. Common bases include potassium carbonate and cesium fluoride-celite. researchgate.net Alternatively, the "borrowing hydrogen" strategy employing alcohols as alkylating agents with transition metal catalysts represents a more atom-economical approach. organic-chemistry.org The major synthetic challenge in N-alkylation is often competing over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu The use of ionic liquids as solvents has been explored to improve selectivity for mono-alkylation. psu.edu

N-Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom, typically to form an amide. This reaction is often used as a protective strategy for amines in multi-step syntheses. researchgate.net Common acylating agents include acyl chlorides and acid anhydrides. The reaction can be promoted by catalysts such as iodine, which allows the reaction to proceed efficiently under solvent-free conditions at room temperature. researchgate.net

Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
N-Alkylation Alkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃, CsF-Celite)Tertiary Amine
Alcohol (e.g., CH₃OH)Transition Metal Catalyst (e.g., Ru, Ir)Tertiary Amine
N-Acylation Acyl Chloride (e.g., CH₃COCl)Iodine, Solvent-free, Room TempAmide
Acid Anhydride (e.g., (CH₃CO)₂O)Lewis Acid or IodineAmide

The secondary amine functionality serves as a key reactive handle for the synthesis of various nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, the amine can be incorporated into new ring systems.

For instance, in reactions analogous to the synthesis of thiazinanes, the amine can act as a nucleophile. One established method involves the reaction of an amine with an appropriate aldehyde and a sulfur-containing component like 3-mercaptopropionic acid, which can lead to the formation of thiazinan-4-ones. nih.gov Another pathway involves the reaction of amines with isothiocyanates to form thiourea (B124793) derivatives, which can then undergo acid-catalyzed cyclization to yield 1,3-thiazinane (B8806883) structures. nih.gov

Furthermore, the amine can participate in transition metal-catalyzed C-H activation and annulation reactions to construct more complex heterocyclic frameworks. nih.gov For example, N-aryl amines can react with partners like alkynes or alkenes in the presence of rhodium or palladium catalysts to build indole (B1671886) or quinoline (B57606) derivatives through a sequence of C-H activation, coordination, and cyclization. nih.gov These methods provide direct and atom-economical routes to valuable heterocyclic compounds. rsc.org

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609). nih.gov Its chemistry is characterized by a high susceptibility to electrophilic attack and the ability to participate in various metal-catalyzed coupling reactions.

The thiophene ring is significantly more reactive than benzene towards electrophilic aromatic substitution. nih.gov Substitution occurs preferentially at the C5 position (α-position), which is adjacent to the sulfur atom and electronically activated. If the C5 position is occupied, substitution will then occur at the C3 position (β-position). The sulfur atom stabilizes the cationic intermediate (the sigma complex) formed during the attack at the C5 position more effectively through resonance.

Common electrophilic substitution reactions for thiophenes include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduces a halogen atom at the C5 position.

Nitration: Milder nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂), are typically used to avoid oxidation of the sensitive thiophene ring.

Friedel-Crafts Acylation: This reaction proceeds under milder conditions than for benzene, using Lewis acid catalysts like tin(IV) chloride (SnCl₄) or iodine to introduce an acyl group, again predominantly at the C5 position.

ReactionReagentTypical Product (Substitution at C5)
Bromination N-Bromosuccinimide (NBS)3-Methyl-N-[1-(5-bromothiophen-2-yl)ethyl]aniline
Nitration Acetyl nitrate (CH₃COONO₂)3-Methyl-N-[1-(5-nitrothiophen-2-yl)ethyl]aniline
Acylation Acetyl chloride / SnCl₄N-[1-(5-acetylthiophen-2-yl)ethyl]-3-methylaniline

The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides (sulfoxides) or thiophene S,S-dioxides (sulfones). researchgate.net These oxidation reactions alter the electronic properties of the ring, transforming the electron-rich thiophene into an electron-poor diene system.

Oxidation is typically carried out using peroxy acids, such as trifluoroperacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netwikipedia.org The resulting thiophene S-oxides are often unstable and can act as reactive dienes in Diels-Alder cycloaddition reactions, where they can dimerize or react with other dienophiles. researchgate.netresearchgate.net Further oxidation leads to the more stable thiophene S,S-dioxides, which are also valuable intermediates in organic synthesis, participating as dienes in cycloaddition reactions. researchgate.net In some cases, oxidation can also occur at the C=C double bond, leading to epoxide formation and subsequent rearrangement. wikipedia.org

The C-H and C-halogen bonds of the thiophene ring are valuable handles for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The C5 position is again the most reactive site for direct C-H functionalization.

Suzuki Cross-Coupling: If the thiophene ring is first halogenated (e.g., brominated at the C5 position), it can be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. mdpi.com

Direct C-H Arylation: This modern approach avoids the pre-functionalization step of halogenation. Catalysts based on palladium can directly couple the C5-H bond of the thiophene ring with aryl halides. researchgate.net This method is highly atom-economical. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and regioselectivity. mdpi.comresearchgate.net

Reactivity of the Methyl-Substituted Phenyl Ring

The aniline (B41778) portion of 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is the primary site for electrophilic aromatic substitution reactions. The reactivity of this ring is significantly influenced by the cumulative electronic effects of the amino group and the methyl substituent.

Aromatic Substitution Reactions on the Aniline Moiety

The secondary amine group, being a strong electron-donating group, profoundly activates the phenyl ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density at the ortho and para positions. This makes the molecule highly susceptible to reactions such as halogenation, nitration, and Friedel-Crafts reactions.

In the case of this compound, the substitution pattern is directed by both the amino and the methyl groups. The amino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The methyl group, located at position 3, also directs to its ortho and para positions (positions 2, 4, and 6). Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the 2, 4, and 6 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating Group(s)Predicted Reactivity
2Ortho to Amino, Ortho to MethylHighly Favored
4Para to Amino, Ortho to MethylHighly Favored
5Meta to Amino, Meta to MethylDisfavored
6Ortho to Amino, Para to MethylHighly Favored

Note: This table is predictive and based on the established directing effects of amino and methyl groups.

Studies on analogous N-alkylanilines demonstrate a high propensity for para-substitution. However, the presence of the bulky N-[1-(thiophen-2-YL)ethyl] group may introduce steric hindrance, potentially influencing the ratio of ortho to para products. For instance, in the halogenation of N,N-dialkylanilines, treatment with thionyl bromide can lead to selective para-bromination, while thionyl chloride can favor ortho-chlorination, highlighting the nuanced interplay of electronic and steric factors. nih.gov

Nitration of N-alkylanilines can be complex, as the strongly acidic conditions can lead to protonation of the basic nitrogen atom. researchgate.net The resulting anilinium ion is strongly deactivating and meta-directing, which can lead to the formation of meta-nitro products alongside the expected ortho and para isomers. researchgate.net

Influence of the Methyl Group on Reactivity

The methyl group at the 3-position of the aniline ring further enhances the ring's reactivity towards electrophiles. It is an activating group through two primary mechanisms:

Inductive Effect: The methyl group is electron-donating, pushing electron density into the ring and thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density, further stabilizing the arenium ion, particularly when the positive charge is located at the ortho and para positions relative to the methyl group.

The combined activating effects of the amino and methyl groups make the aniline ring in this compound significantly more reactive than benzene itself. The synergistic directing effects of these two ortho-, para-directing groups strongly favor substitution at the positions activated by both, as outlined in Table 1.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of oxidizing agents. Several potential degradation pathways can be postulated based on the chemistry of its constituent moieties.

Anilines and arylamines are known to be susceptible to atmospheric oxidation, which can lead to coloration upon storage. jocpr.com The secondary amine linkage in the target molecule could be a point of oxidative vulnerability. Metabolic studies on carcinogenic arylamines have shown that N-oxidation is a key metabolic step. researchgate.netborsodchem.cz While not a direct measure of chemical stability, this suggests that the nitrogen atom can be a site of oxidation.

The thiophene ring also presents a potential site for degradation. While thiophene itself is relatively stable due to its aromatic character, it can undergo oxidation at the sulfur atom to form a thiophene S-oxide. uq.edu.au This process has been observed in the metabolism of thiophene-containing drugs by cytochrome P450 enzymes. uq.edu.au Furthermore, studies on the radiolytic degradation of thiophene have identified intermediates such as thiophene 1-oxide and thiophen-2-ol, indicating that the heterocyclic ring can be opened under high-energy conditions. nih.gov

Thermal degradation of amine-containing compounds can proceed through various mechanisms, including C-N bond scission. researchgate.net For instance, the thermal decomposition of hindered amine light stabilizers has been shown to involve the cleavage of C-N bonds within the piperidine (B6355638) ring. researchgate.net In the context of this compound, thermal stress could potentially lead to the cleavage of the benzylic C-N bond between the ethyl group and the aniline nitrogen.

Table 2: Potential Degradation Pathways for this compound

Degradation TypePotential Site of ActionPotential Products
OxidationAniline Ring, Amine Nitrogen, Thiophene SulfurRing-hydroxylated derivatives, N-oxides, Thiophene S-oxides
Thermal DegradationC-N bond of the ethylamine (B1201723) linker3-Methylaniline and thiophene-containing fragments
PhotodegradationAromatic RingsComplex mixture of decomposition products

It is important to note that the specific degradation products and pathways will be highly dependent on the conditions (e.g., temperature, presence of oxygen, UV radiation, specific chemical reagents). Without direct experimental studies on this compound, these pathways remain speculative but are based on the known reactivity of its structural components. Microbial degradation is another possibility, with various microorganisms capable of degrading sulfur, nitrogen, and oxygen heterocycles. nih.gov

Structural Elucidation and Conformational Analysis of N 1 Thiophen 2 Yl Ethyl 3 Methylaniline

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study for 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline would provide invaluable information regarding its molecular structure and intermolecular interactions.

An X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. For instance, in related Schiff base molecules containing thiophene (B33073) and aniline (B41778) moieties, the dihedral angle between the thiophene and benzene (B151609) rings is a critical parameter, often showing significant deviation from planarity due to steric hindrance. In one such related structure, the dihedral angle between these rings was found to be 23.16 (7)°. nih.gov For this compound, key parameters to be determined would include the C-S, C-N, and C-C bond lengths within the thiophene and aniline rings, as well as the geometry around the chiral carbon of the ethyl group.

A hypothetical data table for the bond parameters of the title compound, if determined, would resemble the following:

BondLength (Å)AngleDegree (°)
S1-C1[value]C1-S1-C4[value]
N1-C5[value]C5-N1-C(aniline)[value]
C(methyl)-C(aniline)[value]C(ethyl)-C5-N1[value]

Note: The table above is for illustrative purposes, as experimental data for the specific compound is not available.

The crystal structure would reveal how individual molecules of this compound pack in the solid state. This analysis focuses on intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π–π stacking interactions. In similar structures, C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking, have been observed to play significant roles in stabilizing the crystal lattice. nih.govresearchgate.net The presence and nature of these interactions dictate the material's physical properties, including melting point and solubility.

A summary of potential crystallographic and interaction data is presented below:

ParameterValue
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
Intermolecular Interactions[e.g., C-H···π, π-π stacking]

Note: This table is illustrative, awaiting experimental determination.

In some crystal structures, atoms or groups of atoms may occupy multiple positions, a phenomenon known as positional disorder. This can occur with flexible parts of a molecule, such as the thiophene or methyl-substituted aniline rings, which might adopt slightly different orientations within the crystal lattice. nih.gov An X-ray diffraction study would identify and model any such disorder, providing insight into the molecule's conformational flexibility even in the solid state.

Conformational Isomerism and Dynamics

The rotation around the C-N bond and the C-C bond connecting the stereocenter to the thiophene and aniline rings will have specific energy barriers. These barriers determine the stability of different conformations. The preferred conformation will be the one that minimizes steric clashes and optimizes electronic interactions. For example, the relative orientation of the thiophene and aniline rings is expected to be a key conformational feature. Studies on related molecules show that barriers to internal rotation can be influenced by the nature of the substituents and the aromatic systems involved. nih.govresearchgate.net

The conformation of this compound is governed by a balance of steric and electronic effects. The methyl group on the aniline ring introduces steric bulk, which will influence the preferred rotational angle of the aniline group. Electronically, the lone pair on the nitrogen atom and the π-systems of the aromatic rings will engage in electronic interactions that can stabilize or destabilize certain conformations. The interplay of these effects dictates the molecule's three-dimensional structure and its dynamic behavior.

Intermolecular Interactions and Supramolecular Assembly

π-Stacking and Aromatic Interactions

The presence of two aromatic systems, the 3-methylphenyl ring and the thiophene ring, makes π-π stacking a critical factor in the supramolecular assembly. researchgate.net

π-π Stacking : Molecules would likely arrange to allow for face-to-face or offset stacking of their aromatic rings. The inter-planar distance between stacked rings is typically in the range of 3.3 to 3.8 Å. These interactions are crucial for creating columnar or layered structures. Stacking could occur between two aniline rings, two thiophene rings, or in a heteroaromatic fashion between an aniline and a thiophene ring.

C-H...π Interactions : The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic C-H bonds, can interact with the electron-rich face of the aniline or thiophene rings of adjacent molecules. nih.gov These interactions, where an electropositive hydrogen atom is attracted to the π-electron cloud, help to further stabilize the three-dimensional structure.

Chalcogen Bonds and Other Non-Covalent Interactions

The sulfur atom in the thiophene ring can participate in specific non-covalent interactions known as chalcogen bonds.

Chalcogen Bonds (S...N) : The sulfur atom in the thiophene ring possesses a region of positive electrostatic potential (a σ-hole) opposite to the C-S bonds. This region can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of the nitrogen atom. This directional S...N interaction could serve as a significant structure-directing force.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

While no specific Hirshfeld surface analysis has been performed for this compound, this technique is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. semanticscholar.orggelisim.edu.trnih.gov

A theoretical Hirshfeld analysis for this compound would be expected to reveal the following:

d_norm Surface : The surface mapped with the normalized contact distance (d_norm) would show distinct red spots, indicating close intermolecular contacts. These spots would likely correspond to the N-H...N hydrogen bonds and potentially C-H...π interactions.

Fingerprint Plots : The two-dimensional fingerprint plot decomposes the Hirshfeld surface to show the relative contribution of different types of atomic contacts. For this molecule, it is anticipated that H...H contacts would constitute the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. semanticscholar.orggelisim.edu.tr Significant contributions from C...H/H...C contacts would highlight the importance of π-stacking and C-H...π interactions. semanticscholar.org S...H/H...S and S...N/N...S contacts would quantify the involvement of the thiophene sulfur atom in the crystal packing.

The table below summarizes the types of intermolecular contacts that would be quantified by a Hirshfeld surface analysis and their expected relative importance.

Interaction TypeDonorAcceptorExpected Significance
Hydrogen Bonds N-H, C-HNHigh to Moderate
π-Interactions Aniline Ring, Thiophene RingAniline Ring, Thiophene RingHigh
C-H...π Interactions C-H (Aromatic/Aliphatic)π-system of RingsModerate
Chalcogen Bonds S (Thiophene)NModerate
van der Waals H atomsH atomsHigh

Computational Chemistry and Theoretical Characterization of N 1 Thiophen 2 Yl Ethyl 3 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of molecular properties that can be difficult or impossible to determine through experimental means alone. These computational methods are used to predict molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies (e.g., B3LYP, 6-311++G(d,p) basis set)

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. scirp.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for such analyses. science.gov When paired with a comprehensive basis set like 6-311++G(d,p), this method can provide reliable predictions of molecular properties. researchgate.netnih.gov

The 6-311++G(d,p) basis set is a Pople-style basis set that offers significant flexibility for describing the electron distribution within a molecule. The inclusion of diffuse functions (++) is important for accurately modeling systems with lone pairs or anions, while polarization functions (d,p) allow for the description of non-spherical electron density distributions, which is crucial for capturing the nature of chemical bonds. nih.gov This level of theory has been successfully applied to characterize a variety of thiophene-based compounds, providing results that show good agreement with experimental data. nih.govresearchgate.net

Geometry Optimization and Vibrational Frequency Predictions

A critical first step in computational analysis is geometry optimization. This procedure systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. nih.gov The successful optimization to a true energy minimum is confirmed by performing a vibrational frequency calculation, where the absence of any imaginary frequencies indicates that the identified structure is a stable equilibrium geometry. researchgate.netnih.gov

Once the optimized molecular structure is obtained, the same level of theory can be used to predict the vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, which are experimentally observed in Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions involved, such as stretching, bending, and rocking, aiding in the assignment of experimental spectral bands. nih.govscientific-journal.com

Comparison of Theoretical and Experimental Spectroscopic Data

The validation of computational results is achieved by comparing them with experimental data. In vibrational spectroscopy, the calculated frequencies are often systematically higher than the experimental ones due to the calculation being based on a harmonic oscillator model and limitations within the theoretical method. To account for these discrepancies, the computed frequencies are typically multiplied by a scaling factor to improve their alignment with experimental spectra. researchgate.net

A strong correlation between the scaled theoretical wavenumbers and the experimental IR and Raman bands confirms the accuracy of the optimized geometry and the computational method used. nih.govresearchgate.net This comparative analysis is essential for making confident assignments of complex vibrational spectra. researchgate.netresearchgate.net

The table below illustrates how a comparison between theoretical and experimental vibrational frequencies for a specific mode, such as C=N stretching, would typically be presented.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=N StretchData not availableData not availableData not available
Aromatic C-H StretchData not availableData not availableData not available
Thiophene (B33073) C-S StretchData not availableData not availableData not available

Electronic Structure and Molecular Orbitals

The electronic behavior of a molecule, including its reactivity and optical properties, is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netresearchgate.net The spatial distribution of these orbitals provides insight into the reactive sites within the molecule. Regions with high HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack. nih.govnih.gov

Analysis of the HOMO and LUMO compositions reveals the nature of the electronic transitions. For instance, in many organic compounds, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO may be distributed across electron-accepting groups. researchgate.net

Table 1: Significance of Frontier Molecular Orbitals

Orbital Description Chemical Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron. Associated with ionization potential. Indicates sites for electrophilic attack.

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Associated with electron affinity. Indicates sites for nucleophilic attack. |

Energy Gap (Eg) and Electron Excitation Properties

The energy difference between the HOMO and LUMO orbitals is known as the HOMO-LUMO energy gap (Eg). This value is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. nih.gov

The energy gap is also directly related to the electronic absorption properties of the molecule. The energy required to promote an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can be observed in a UV-Visible spectrum. openaccesspub.orgmaterialsciencejournal.org Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis

Property Definition Significance
Energy Gap (Eg) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I) ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) ≈ -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) (I - A) / 2 Measures the resistance of a molecule to change its electron distribution.

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for analyzing the electronic structure of a molecule. It provides a visual representation of the charge distribution on the molecular surface, allowing for the prediction of how a molecule will interact with other chemical species. The MEP map is plotted by calculating the electrostatic potential at various points on the electron density surface.

The different colors on an MEP map indicate varying levels of electrostatic potential. Regions with a negative potential, typically colored in shades of red and yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral or near-zero potential. researchgate.net MEP analysis is instrumental in understanding hydrogen bonding, and electrophilic and nucleophilic reactions. researchgate.netnih.gov

For a molecule like 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline, one would anticipate that the nitrogen atom of the amine group and the sulfur atom in the thiophene ring would exhibit negative electrostatic potential (red or yellow regions) due to the presence of lone pairs of electrons, making them likely sites for electrophilic interaction. The hydrogen atom attached to the nitrogen would likely be a region of positive potential (blue), indicating its susceptibility to nucleophilic attack.

Illustrative Example: MEP of a Thiophene Derivative

A computational study on a bithieno[3,2-b]thiophene derivative, which contains similar thiophene moieties, revealed distinct electrostatic potential regions. The analysis indicated that the sulfur atoms and parts of the imide-based acceptor moiety were electron-rich (red), signifying them as electrophilic centers. In contrast, the phenylamine portions of the molecule showed positive potential (blue), identifying them as nucleophilic sites. nih.gov This distribution is critical for understanding intermolecular interactions and charge transfer properties. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. materialsciencejournal.orgwikipedia.org This analysis provides detailed insights into intramolecular bonding, charge transfer interactions, electron delocalization, and hyperconjugative effects that contribute to molecular stability. materialsciencejournal.org

In this compound, significant delocalization effects would be expected. Key interactions would likely include the delocalization of the nitrogen atom's lone pair (n) into the antibonding orbitals (π) of the aniline (B41778) ring and the thiophene ring. Similarly, π → π interactions within the aromatic rings contribute significantly to the electronic stability.

Illustrative Example: NBO Analysis of Salicylanilide (B1680751) Derivatives

A study on salicylanilide derivatives provides a clear example of NBO analysis. The researchers investigated the intramolecular charge transfer and hyperconjugative interactions. The analysis revealed strong interactions between the lone pairs of oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the aromatic rings (acceptors). For instance, an interaction between a nitrogen lone pair (n(N)) and a π*(C-C) orbital of the ring resulted in a significant stabilization energy, indicating substantial charge delocalization and stabilization of the molecular system. materialsciencejournal.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)π(C1-C6)5.8n → π
n(O)π(C1-C6)2.5n → π
π(C1-C6)π(C2-C3)20.1π → π
This is a representative table based on typical NBO analysis results for aromatic amine derivatives. The values are illustrative.

Chemical Reactivity Descriptors

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a central concept in Density Functional Theory (DFT) used to describe and predict chemical reactivity at specific sites within a molecule. wikipedia.org Named after Kenichi Fukui, this function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most probable sites for electrophilic and nucleophilic attacks. scm.comschrodinger.com

The Fukui function comes in two main forms:

f-(r) : Corresponds to a nucleophilic attack (the molecule acts as a nucleophile). It is calculated from the difference in electron density between the neutral molecule and its cation. The site with the highest value of f-(r) is the most likely to be attacked by an electrophile.

f+(r) : Corresponds to an electrophilic attack (the molecule acts as an electrophile). It is calculated from the difference in electron density between the neutral molecule and its anion. The site with the highest value of f+(r) is the most susceptible to attack by a nucleophile. scm.com

For practical analysis, these functions are often condensed to individual atomic sites ("condensed Fukui functions"), providing a numerical value for the reactivity of each atom in the molecule. scm.com

Illustrative Example: Fukui Functions of Thiophene Derivatives

In a recent study on newly synthesized thiophene derivatives, Fukui functions were calculated to identify reactive centers. For ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the calculations showed that the C4 atom of the thiophene ring had the highest f+ value, marking it as the most reactive site for a nucleophilic attack. Conversely, the N9 atom of the phenylamino (B1219803) group had the highest f- value, identifying it as the most reactive site for an electrophilic attack. nih.gov Such analyses are invaluable for predicting the regioselectivity of chemical reactions. nih.govnumberanalytics.com

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
S10.0450.089
C40.152 0.065
N90.0310.128
This table presents illustrative condensed Fukui function values for key heteroatoms in a thiophene-aniline scaffold.

Hardness (η), Softness, Ionization Potential (I), and Electron Affinity (A)

Ionization Potential (I) : The minimum energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). A lower ionization potential suggests the molecule is a better electron donor.

Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). A higher electron affinity indicates a better electron acceptor. mdpi.com

Chemical Hardness (η) : A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. psu.edu

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

These descriptors are crucial for predicting the behavior of molecules in chemical reactions and understanding their electronic stability. researchgate.net

Illustrative Example: Reactivity Descriptors for a Poly(aniline-co-thiophene) Oligomer

A theoretical study on oligomers combining aniline and thiophene provides relevant data. The calculations performed at the B3LYP/6-31+G(d,p) level of theory determined the HOMO and LUMO energies, from which the global reactivity descriptors were derived. The poly(aniline-co-thiophene) system was found to have a relatively low band gap, indicating higher reactivity (softness) compared to other similar co-oligomers. physchemres.orgresearchgate.net

ParameterDefinitionIllustrative Value (eV)
E_HOMOEnergy of Highest Occupied Molecular Orbital-4.95
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-1.74
Ionization Potential (I)I ≈ -E_HOMO4.95
Electron Affinity (A)A ≈ -E_LUMO1.74
Energy Gap (ΔE)ΔE = I - A3.21
Hardness (η)η = (I - A) / 21.605
Softness (S)S = 1 / η0.623
Data derived from the study on poly(aniline-co-thiophene) for illustrative purposes. physchemres.org

Nonlinear Optical (NLO) Properties

First-Order Hyperpolarizability Calculations

Nonlinear optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense electromagnetic fields, such as those from a laser. Molecules with significant NLO responses are of great interest for applications in optoelectronics, including optical switching and data storage.

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit efficient second-harmonic generation (SHG), a process where two photons of a certain frequency are combined to generate a single photon with twice the frequency. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Illustrative Example: Hyperpolarizability of p-Nitroaniline

p-Nitroaniline (pNA) is a classic benchmark molecule for NLO studies due to its simple donor-acceptor structure (amino group as donor, nitro group as acceptor). Computational studies using Density Functional Theory (DFT) have been performed to calculate its first-order hyperpolarizability. These calculations are sensitive to the chosen theoretical method and basis set. rug.nl The results from such studies help in designing new molecules with enhanced NLO properties. For instance, calculations have shown that the hyperpolarizability of aniline derivatives can be significantly influenced by the type and position of substituents. researchgate.netchemrxiv.org

PropertySymbolIllustrative Calculated Value
Dipole Momentμ6.5 D
Mean Polarizability<α>12.0 x 10⁻²⁴ esu
First-Order Hyperpolarizabilityβ_tot9.5 x 10⁻³⁰ esu
Illustrative values for a donor-acceptor substituted aniline derivative, calculated using DFT methods. researchgate.net

Structure-NLO Property Relationships

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure, specifically the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of this compound, the thiophene ring can act as a π-rich electron donor, while the methyl-substituted aniline moiety can also contribute to the electron density. The ethyl bridge between these two groups, however, partially disrupts the direct π-conjugation, which is a critical factor for significant NLO response.

Theoretical studies on analogous thiophene-based molecules have demonstrated that the extent of charge transfer from the donor to the acceptor group upon excitation is a key determinant of the first hyperpolarizability (β), a measure of the second-order NLO response. For this compound, computational methods like Density Functional Theory (DFT) would be instrumental in elucidating this relationship. It is hypothesized that the introduction of stronger electron-withdrawing or donating groups on either the thiophene or aniline rings would significantly modulate the NLO properties. For instance, replacing the methyl group with a nitro group could enhance the acceptor character of the aniline ring, potentially leading to a larger β value.

The dihedral angle between the thiophene and aniline rings is another crucial structural parameter. A more planar conformation would facilitate greater π-electron delocalization, which generally enhances NLO properties. Computational calculations could predict the most stable conformation and how structural modifications might influence this planarity and, consequently, the NLO response.

Table 1: Predicted Influence of Structural Modifications on NLO Properties of this compound

Structural ModificationPredicted Effect on First Hyperpolarizability (β)Rationale
Introduction of a strong electron-withdrawing group (e.g., -NO₂) on the aniline ringIncreaseEnhanced intramolecular charge transfer.
Introduction of a strong electron-donating group (e.g., -OCH₃) on the thiophene ringIncreaseIncreased electron density in the π-system.
Planarization of the molecular structureIncreaseImproved π-electron delocalization.
Elongation of the π-conjugated bridgeIncreaseLarger separation of charge upon excitation.

This table is based on theoretical principles of NLO materials and trends observed in similar compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.

Conformational Sampling and Trajectory Analysis

For this compound, MD simulations would be crucial for exploring its conformational landscape. The rotational freedom around the single bonds of the ethyl linker allows for a multitude of possible conformations. Trajectory analysis from an MD simulation would reveal the most populated conformational states and the energy barriers between them. This information is vital as different conformers can exhibit distinct chemical and physical properties.

By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, one could assess the structural stability of the molecule. Furthermore, radial distribution functions could be calculated to understand the spatial arrangement of different parts of the molecule relative to each other.

Solvent Effects on Molecular Behavior

The behavior of this compound in a solution is expected to be significantly influenced by the nature of the solvent. MD simulations in explicit solvent models can provide a detailed picture of these interactions. In a polar solvent, it is anticipated that the solvent molecules would form a structured shell around the solute, with the polar regions of the solvent interacting favorably with the heteroatoms (nitrogen and sulfur) of the aniline and thiophene rings, respectively.

The polarity of the solvent can also impact the conformational preferences of the molecule. A polar solvent might stabilize a more extended conformation due to favorable dipole-dipole interactions, whereas a nonpolar solvent might favor a more compact structure. The study of solvent effects is critical for understanding reaction kinetics and spectroscopic properties in solution. For instance, solvatochromic shifts in the absorption spectra, which can be predicted using quantum mechanics/molecular mechanics (QM/MM) methods in conjunction with MD simulations, are directly related to the differential solvation of the ground and excited electronic states.

Table 2: Anticipated Solvent Effects on the Molecular Behavior of this compound

Solvent PropertyPredicted Effect on Molecular BehaviorMethod of Investigation
PolarityStabilization of more polar conformers; potential for solvatochromic shifts in UV-Vis spectra.Molecular Dynamics simulations with explicit solvent; QM/MM calculations.
Hydrogen Bonding CapacityFormation of hydrogen bonds with the nitrogen and sulfur atoms, influencing conformational equilibrium.Radial distribution function analysis from MD simulations.
ViscositySlower conformational dynamics.Analysis of autocorrelation functions from MD trajectories.

This table outlines expected trends based on general principles of solute-solvent interactions.

Advanced Applications and Potential in Chemical Sciences

Building Blocks for Complex Organic Synthesis

The inherent reactivity of the aniline (B41778) and thiophene (B33073) components positions this molecule as a valuable building block for constructing more elaborate molecular architectures.

Thiophene and its derivatives are crucial heterocyclic compounds widely utilized as building blocks for a variety of fused ring systems in industrial chemistry, materials science, and pharmacology. bohrium.comresearchgate.netwikipedia.org The structure of 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is well-suited for the synthesis of complex polycyclic and fused heterocyclic systems. The thiophene ring can undergo electrophilic substitution, allowing for the introduction of functional groups that can participate in subsequent cyclization reactions. nih.gov Strategies such as metal-catalyzed heterocyclization and iodine-promoted electrophilic iodocyclization are common methods for constructing functionalized heterocycles from thiophene precursors. bohrium.com

Furthermore, the N-alkylaniline portion of the molecule can be engaged in various cyclization strategies. For instance, intramolecular reactions, such as the Pictet-Spengler or Bischler-Napieralski type reactions, could potentially be adapted to form new rings fused to the aniline benzene (B151609) ring. The development of novel, efficient, and selective methods for constructing thiophene rings and their fused derivatives is a significant area of organic synthesis. bohrium.com The combination of these two reactive moieties in a single molecule offers a dual platform for building complex, multi-ring structures that are of interest in medicinal chemistry and materials science. nih.gov

Combinatorial chemistry is a powerful technique used to rapidly synthesize large numbers of different but structurally related compounds, known as chemical libraries. wikipedia.orgiipseries.org These libraries are invaluable in drug discovery and materials science for screening and identifying lead compounds with desired properties. ijpsonline.comnih.gov this compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.

The core structure can be systematically modified at several positions to generate a library of analogues. Key diversification points include:

The Aniline Ring: Substitution at the ortho-, meta-, or para-positions of the phenyl ring with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can systematically alter the electronic and steric properties of the molecule.

The Thiophene Ring: The available positions on the thiophene ring are amenable to functionalization through reactions like lithiation followed by quenching with an electrophile. numberanalytics.com

The Amine Nitrogen: The secondary amine can be further alkylated or acylated to introduce additional diversity.

This multi-pronged approach allows for the creation of a vast and diverse chemical library from a single, versatile starting scaffold.

Table 1: Conceptual Diversification of the this compound Scaffold for a Chemical Library
Scaffold PositionR1 (Aniline Ring)R2 (Thiophene Ring)R3 (Amine Substituent)Potential Property Modulation
Example 14-OCH₃5-Br-CH₃ (forms tertiary amine)Increased electron density, altered solubility, modified biological target affinity.
Example 24-Cl-H-C(O)CH₃ (forms amide)Modulation of electronic properties, introduction of hydrogen bond acceptor.
Example 3-H4-NO₂-CH₂CH₂OHEnhanced polarity, potential for further functionalization.
Example 42,4-diF5-CN-H (as is)Fine-tuning of lipophilicity and electronic profile for specific receptor interactions.

Ligand Design in Coordination Chemistry

The presence of both nitrogen and sulfur heteroatoms makes this compound a promising candidate for use as a ligand in coordination chemistry. Thiophene-based ligands are known to form stable complexes with a variety of transition metals. researchgate.netulisboa.pt

The molecule can potentially act as a bidentate ligand, coordinating to a metal center through both the aniline nitrogen (N) and the thiophene sulfur (S). This N,S-coordination would form a stable chelate ring, the size and conformation of which would be determined by the ethyl linker. Such mixed-donor ligands are of significant interest because the different electronic properties of the donor atoms (the borderline nitrogen and the soft sulfur) can lead to unique coordination geometries and reactivity in the resulting metal complexes. wgtn.ac.nz

The coordination of ligands containing both thioethers and nitrogen donors to "borderline" metals like Ni(II) and Cu(II) is well-established, often resulting in stable five- or six-membered chelate rings. wgtn.ac.nz Thiophene-derived Schiff base ligands have also been shown to form stable complexes with various transition metals, highlighting the utility of the thiophene moiety in ligand design. acs.org The specific chelation behavior of this compound would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

A key goal in modern coordination chemistry is the ability to tune the properties of a metal complex—such as its color (light absorption), redox potential, and catalytic activity—by making systematic modifications to the supporting ligands. The this compound scaffold is ideal for this purpose.

By introducing electron-donating or electron-withdrawing substituents onto the aniline or thiophene rings, it is possible to modulate the electron density at the N and S donor atoms.

Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density on the donors, strengthening the ligand's sigma-donating ability and potentially stabilizing higher oxidation states of the metal center.

Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) would decrease the electron density, making the ligand a weaker donor and stabilizing lower metal oxidation states.

This fine-tuning of the electronic environment around the metal center allows for the rational design of complexes with specific, desired properties for applications ranging from catalysis to molecular sensors. ulisboa.ptnih.gov

Table 2: Hypothetical Tuning of Metal Complex Properties via Ligand Substitution
Substituent on Aniline RingElectronic EffectPredicted Effect on M-N/M-S BondPotential Impact on Complex Property
-OCH₃ (Methoxy)Strongly Electron-DonatingStrengthenedLowered redox potential (easier to oxidize metal).
-H (Hydrogen)NeutralBaselineReference point for comparison.
-Cl (Chloro)Weakly Electron-WithdrawingWeakenedSlightly increased redox potential.
-NO₂ (Nitro)Strongly Electron-WithdrawingSignificantly WeakenedHigher redox potential (harder to oxidize metal); shift in absorption spectrum.

Applications in Materials Science and Organic Electronics

Thiophene-based molecules are cornerstones of organic materials science, particularly in the field of organic electronics, where they are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com The combination of an electron-donating aniline moiety with an electron-accepting/π-conjugated thiophene ring suggests that this compound could be a valuable component in donor-acceptor (D-A) type materials. mdpi.comjept.de

Copolymers of aniline and thiophene have been investigated as donor-acceptor conjugated copolymers for applications in flexible electronic devices. mdpi.comnih.gov In such systems, aniline typically serves as the electron donor and thiophene as the electron acceptor. mdpi.comjept.de The properties of these materials, such as their electrical conductivity and band gap, can be controlled by varying the ratio of the two monomers. mdpi.comresearchgate.net

While this compound is a small molecule, it could serve as a monomer for polymerization or as a building block for larger, well-defined conjugated oligomers. The non-conjugated ethyl linker separates the two aromatic systems, but the fundamental donor (aniline) and π-system (thiophene) components are present. Its derivatives could also be explored as charge-transporting materials or as host materials in OLEDs. The study of organic D-π-A dyes, where donors like N,N-diethylaniline are linked to acceptors via thiophene-based bridges, has shown how modifying the π-conjugated system influences optoelectronic properties for solar cell applications. ufms.br

Table 3: Selected Properties of Thiophene-Aniline Copolymer (TAC) Films (Data adapted from related research for illustrative purposes) mdpi.com
Monomer Blending Ratio (Thiophene %)Film Growth Rate (µm/min)Electrical Resistance (kΩ)Potential Application
0% (Polyaniline)1.331800Transparent conductor
25%5.50400Organic semiconductor
50%6.25700Electrochromic layer
75%7.001000OFET channel material
100% (Polythiophene)7.75500Solar cell donor layer

Development of Organic Semiconductors and Conductors

There is no specific research available that details the synthesis, characterization, or performance of this compound as an organic semiconductor or conductor. Generally, copolymers of aniline and thiophene are known to form conductive polymers. The conductivity in these materials arises from the extended π-conjugated systems formed by the aromatic rings. Aniline typically acts as an electron donor and thiophene as an electron acceptor, and this donor-acceptor structure is beneficial for charge transport. However, without experimental data on the charge mobility, bandgap, and conductivity of this compound, its potential in this area remains speculative.

Role in Organic Light-Emitting Diodes (OLEDs) and Hole-Transport Materials

Specific studies on the use of this compound in Organic Light-Emitting Diodes (OLEDs) or as a dedicated hole-transport material (HTM) are not found in the current body of scientific literature. Thiophene and aniline derivatives are common building blocks for hole-transporting materials due to their electron-rich nature, which facilitates the transport of positive charge carriers (holes). For a molecule to be an effective HTM, it needs to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels to facilitate charge injection from the anode and transfer to the emissive layer, as well as good film-forming properties and thermal stability. While the structural components of this compound suggest potential for hole transport, empirical data on its performance in OLED devices is lacking.

Functionalization of Surfaces and Nanomaterials

There is no available research describing the use of this compound for the functionalization of surfaces or nanomaterials. In a broader context, thiophene-based molecules can be grafted onto surfaces to alter their chemical and physical properties. For instance, polythiophenes have been attached to silicon dioxide wafers to create semiconducting films. The thiophene ring can provide a point of attachment, and the aniline moiety could be used to impart specific functionalities. However, the specific methods and outcomes of using this compound for such purposes have not been documented.

Supramolecular Chemistry and Host-Guest Interactions

Design of Molecular Receptors and Sensors

No literature is available on the design of molecular receptors or sensors based on this compound. The fundamental components for molecular recognition, such as hydrogen bonding sites (the N-H group) and aromatic surfaces for π-π stacking (the phenyl and thiophene rings), are present in the molecule. These features are, in principle, suitable for developing host-guest systems. However, there are no published studies that have explored or demonstrated such capabilities for this specific compound.

Self-Assembly Processes

There are no documented studies on the self-assembly processes of this compound. Thiophene-based oligomers and polymers are known to self-assemble into ordered structures like nano/microfibers, driven by noncovalent interactions such as π–π stacking. The planarity and aromatic nature of the thiophene ring are key to these interactions. While one could hypothesize that this compound might exhibit self-assembly behavior under certain conditions, no experimental evidence supports this.

Catalytic Applications of N-[1-(Thiophen-2-YL)ethyl]-3-methylaniline Derived Complexes

No research has been published on the catalytic applications of metal complexes derived from N-[1-(Thiophen-2-YL)ethyl]-3-methylaniline. Thiophene-substituted anilines can serve as ligand precursors for coordination chemistry. The nitrogen and potentially the sulfur atom could coordinate with metal centers to form complexes. Such complexes could, in theory, be evaluated for catalytic activity in various organic transformations. For example, Schiff base complexes containing thiophene moieties have been used as heterogeneous catalysts. However, there is no information available regarding the synthesis of such complexes with this compound or their subsequent use in catalysis.

Role in Organic Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The N-alkylaniline portion of the molecule is known to participate in a variety of organic transformations. The nitrogen atom, being a secondary amine, can act as a nucleophile in numerous reactions. Furthermore, the aniline ring, activated by the nitrogen atom, is susceptible to electrophilic aromatic substitution. The methyl group at the 3-position (meta- to the amino group) influences the regioselectivity of these substitutions. Generally, amino groups are strong ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com However, under strongly acidic conditions, the protonation of the amino group to form an anilinium ion can direct incoming electrophiles to the meta-position. chemistrysteps.com

The thiophene ring is a well-established pharmacophore and a versatile building block in organic synthesis and materials science. mdpi.comnih.gov It can undergo various functionalization reactions, and its sulfur atom can coordinate to metal centers, influencing the electronic properties and reactivity of the entire molecule. Thiophene-containing compounds have been utilized as components in photocatalysts for reactions like the oxidative coupling of amines. mdpi.com

Given these characteristics, this compound could serve as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the secondary amine can undergo N-alkylation or N-arylation to introduce further molecular diversity. The aniline ring can be functionalized through reactions such as halogenation, nitration, or Friedel-Crafts reactions, with the regiochemical outcome being influenced by the reaction conditions.

Potential Organic Transformation Role of this compound Key Structural Feature Illustrative Product Type
Electrophilic Aromatic SubstitutionSubstrateActivated 3-methylaniline ringHalogenated, nitrated, or acylated aniline derivatives
N-Alkylation / N-ArylationNucleophileSecondary amineTertiary anilines with increased structural complexity
Coupling Reactions (e.g., Buchwald-Hartwig)Substrate/Ligand ComponentN-H bond, Thiophene moietyFunctionalized anilines, potential for ligand synthesis
Oxidative CouplingSubstrateSecondary amineImines or other coupled products

Asymmetric Catalysis

The most significant potential of this compound lies in the field of asymmetric catalysis, owing to its inherent chirality. Chiral amines are fundamental to modern asymmetric synthesis, serving as organocatalysts, chiral ligands for transition metals, and chiral auxiliaries. mdpi.comrsc.org

As a chiral secondary amine, this compound is a prime candidate for use as an organocatalyst in enamine and iminium ion catalysis. These modes of activation are central to a vast array of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and α-functionalizations of carbonyl compounds. The steric and electronic properties of both the 3-methylphenyl group and the 1-(thiophen-2-yl)ethyl group would play a crucial role in determining the stereochemical outcome of the catalyzed reaction. Chiral secondary amines have been successfully employed in direct asymmetric reductive aminations to produce chiral tertiary amines with high enantioselectivity. nih.gov

Furthermore, this compound could function as a chiral ligand for transition metal catalysts. The nitrogen and the sulfur atom of the thiophene ring can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment. Such metal complexes could be active in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic substitutions. researchgate.net The synthesis of chiral ligands based on thiophene derivatives for catalytic asymmetric oxidation of sulfides has been reported, highlighting the utility of the thiophene moiety in ligand design. researchgate.net The development of chiral N-heterocyclic carbenes from C2-symmetric 1,3-bis(1-arylethyl)imidazolium salts for enantioselective acylation of racemic secondary alcohols also points to the potential of the N-(1-arylethyl) motif in creating effective chiral catalysts. researchgate.net

Catalytic Application Potential Role Relevant Structural Features Examples of Asymmetric Reactions
OrganocatalysisChiral Catalyst (Enamine/Iminium catalysis)Chiral secondary amineAldol reactions, Michael additions, α-alkylation of aldehydes/ketones
Transition Metal CatalysisChiral LigandN, S coordinating atoms, stereocenterAsymmetric hydrogenation, allylic alkylation, cross-coupling reactions
Kinetic ResolutionChiral Catalyst/LigandStereocenterResolution of racemic alcohols, amines, or other substrates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the ethylamine linker between the thiophene and aniline moieties. Key steps include:

  • Amine coupling : Reacting thiophen-2-yl-ethylamine with 3-methylaniline derivatives under nucleophilic substitution or reductive amination conditions. Catalysts like Pd-based systems or Lewis acids (e.g., AlCl₃) may enhance regioselectivity .
  • Purification : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Lux A1) to isolate enantiomers, achieving >95% purity .
  • Yield optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns .
  • ESIMS : Validates molecular weight (e.g., m/z ~245 for [M+H]⁺) and detects fragmentation patterns .
  • HPLC/SFC : Assesses purity (>98%) and resolves stereoisomers using isopropanol co-solvents .
  • X-ray crystallography : Determines 3D structure using SHELX or ORTEP software for anisotropic displacement ellipsoid modeling .

Advanced Research Questions

Q. How does the electronic nature of the thiophene ring influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Ligand design : The thiophene’s sulfur atom and π-electron system enable coordination with metals like Pd(II) or Cu(I). Use DFT calculations to predict binding sites and stability .
  • Experimental validation : Perform UV-Vis titration to determine binding constants (Kd) and compare with analogs (e.g., pyridine or thiazole derivatives) .
  • Applications : Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) or as photosensitizers in OLEDs .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm dose-dependent effects .
  • Purity verification : Re-test batches with HPLC-MS to rule out impurities (e.g., residual catalysts) affecting IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) with flexible side-chain sampling .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., Lys721 in EGFR) .
  • SAR analysis : Compare with analogs (e.g., trifluoromethyl or pyridyl derivatives) to optimize logP and H-bond donor/acceptor counts .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can these inconsistencies be addressed experimentally?

  • Methodological Answer :

  • Solubility assays : Measure saturation concentrations in DMSO, ethanol, and water using nephelometry .
  • Structural modifiers : Introduce solubilizing groups (e.g., -OH or -SO₃H) via post-synthetic modification and compare logS values .
  • Crystallinity analysis : Use PXRD to correlate polymorphic forms (e.g., amorphous vs. crystalline) with solubility profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.